molecular formula C24H26ClN7OS B609930 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone

1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone

Numéro de catalogue B609930
Poids moléculaire: 496.0 g/mol
Clé InChI: MTDYDDJVCIHZKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF 04628935 is a potent antagonist and inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a). This compound has an IC50 value of 4.6 nM, indicating its high potency. Ghrelin and its receptor are involved in the regulation of food intake and long-term energy homeostasis, making PF 04628935 of interest for research into obesity and other metabolic disorders .

Applications De Recherche Scientifique

PF 04628935 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the ghrelin receptor and its role in various biochemical pathways.

    Biology: Investigated for its effects on food intake, energy homeostasis, and metabolic disorders.

    Medicine: Potential therapeutic applications in the treatment of obesity, anxiety, and stress-related disorders.

    Industry: Used in the development of new drugs targeting the ghrelin receptor .

Mécanisme D'action

PF 04628935 exerts its effects by binding to the ghrelin receptor (GHS-R1a) and acting as an antagonist and inverse agonist. This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is a hormone that stimulates appetite and promotes fat storage, so inhibiting its receptor can help regulate food intake and energy balance. The compound’s ability to penetrate the brain makes it particularly useful for studying central nervous system effects .

Analyse Biochimique

Biochemical Properties

PF-04628935 is a potent antagonist/inverse agonist of the ghrelin receptor, specifically the growth hormone secretagogue receptor 1a (GHS-R1a), with an IC50 of 4.6 nM . Ghrelin and GHS-R1a are involved in the regulation of food intake and long-term energy homeostasis. By inhibiting the ghrelin receptor, PF-04628935 can potentially modulate these processes, making it of interest for obesity and other metabolic disorders . The compound is orally bioavailable and brain penetrant, which enhances its potential therapeutic applications .

Cellular Effects

PF-04628935 has been shown to influence various cellular processes, particularly those related to stress and anxiety. The compound’s ability to penetrate the brain allows it to interact with central nervous system pathways, potentially modulating stress and anxiety responses . Additionally, PF-04628935’s inhibition of the ghrelin receptor can impact cellular metabolism and energy homeostasis, further highlighting its potential in treating metabolic disorders .

Molecular Mechanism

At the molecular level, PF-04628935 exerts its effects by binding to the ghrelin receptor, GHS-R1a, and acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in ghrelin signaling. Ghrelin is known to stimulate appetite and promote fat storage, so inhibiting its receptor can help regulate food intake and energy balance . The compound’s high affinity for the ghrelin receptor and its ability to penetrate the brain make it particularly effective in modulating these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, PF-04628935 has demonstrated stability and sustained activity over time. Studies have shown that the compound remains effective in inhibiting the ghrelin receptor for extended periods, making it suitable for long-term studies . Additionally, PF-04628935’s stability in various solvents, such as DMSO, further supports its use in laboratory research .

Dosage Effects in Animal Models

In animal models, PF-04628935 has shown dose-dependent effects. At lower doses, the compound effectively inhibits the ghrelin receptor without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, highlighting the importance of careful dosage optimization in preclinical studies . The compound’s oral bioavailability and brain penetration also contribute to its effectiveness in animal models .

Metabolic Pathways

PF-04628935 is involved in metabolic pathways related to energy homeostasis and food intake regulation. By inhibiting the ghrelin receptor, the compound can modulate metabolic flux and influence metabolite levels . This interaction with metabolic pathways further underscores its potential in treating metabolic disorders .

Transport and Distribution

PF-04628935 is transported and distributed within cells and tissues through various mechanisms. The compound’s ability to penetrate the brain suggests that it can cross the blood-brain barrier, allowing it to interact with central nervous system pathways . Additionally, PF-04628935’s solubility in solvents like DMSO supports its distribution within cellular environments .

Subcellular Localization

The subcellular localization of PF-04628935 is primarily within the central nervous system, where it interacts with the ghrelin receptor . The compound’s ability to penetrate the brain and inhibit the ghrelin receptor highlights its potential in modulating central nervous system pathways related to stress, anxiety, and metabolic regulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

PF 04628935 is synthesized through a series of chemical reactions involving the formation of a spirocyclic piperidine-azetidine structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of PF 04628935 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Analyse Des Réactions Chimiques

Types of Reactions

PF 04628935 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while substitution reactions can result in the formation of various substituted derivatives .

Comparaison Avec Des Composés Similaires

PF 04628935 can be compared with other ghrelin receptor antagonists and inverse agonists, such as:

PF 04628935 is unique due to its high potency, oral bioavailability, and ability to penetrate the brain, making it a valuable tool for research into metabolic disorders and central nervous system effects .

Propriétés

IUPAC Name

1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDYDDJVCIHZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 5
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone
Reactant of Route 6
1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.